

Hazards and safety precautions for 2-Chloro-6-methylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylcyclohexanone

Cat. No.: B8774982

[Get Quote](#)

An In-depth Technical Guide to the Hazards and Safety Precautions for **2-Chloro-6-methylcyclohexanone**

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, novel intermediates like **2-Chloro-6-methylcyclohexanone** (CAS No. 73193-05-2) represent both opportunity and a challenge. While its structural features suggest utility in synthetic chemistry, it exists in a common category of research chemicals for which comprehensive, peer-reviewed safety and toxicity data is not readily available. This guide is therefore constructed on a foundation of predictive toxicology and established best practices for handling structurally related compounds. As Senior Application Scientists, our primary directive is not just to enable research, but to ensure it is conducted with an unwavering commitment to safety. This document moves beyond a simple recitation of standard warnings; it explains the chemical reasoning behind each precaution, providing a self-validating framework for risk assessment and management. We will proceed with the assumption that this compound is hazardous until proven otherwise, a core tenet of laboratory safety.

Section 1: Chemical and Physical Identity

Understanding a compound's physical properties is the first step in a robust safety assessment. For **2-Chloro-6-methylcyclohexanone**, much of the available data is computational. While these predictions are valuable, they must be treated as estimates, and a corresponding margin of safety should be applied to all handling procedures.

Property	Value	Source
CAS Number	73193-05-2	[1] [2]
Molecular Formula	C ₇ H ₁₁ ClO	[1] [2] [3]
Molecular Weight	146.61 g/mol	[1] [2] [3] [4]
IUPAC Name	2-chloro-6-methylcyclohexan-1-one	[2]
Synonyms	2-Chlor-6-methyl-cyclohexanone	[1]
Boiling Point	Data Not Available	[3]
Melting Point	Data Not Available	[3]
Flash Point	Data Not Available	
Solubility	Predicted to be insoluble in water. [5]	

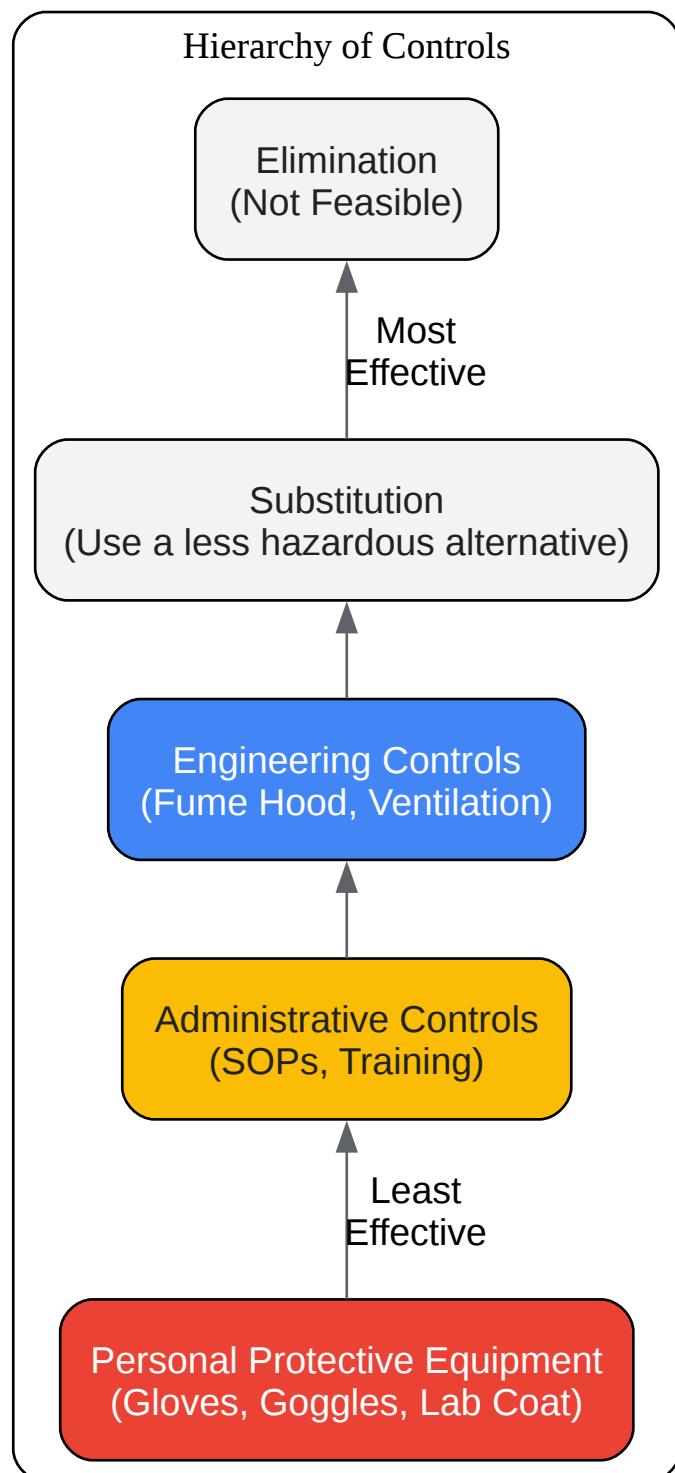
Section 2: Hazard Assessment - A Predictive Analysis

In the absence of specific toxicological studies, we must infer potential hazards from the compound's structure: an α -chlorinated ketone. This functional group arrangement is a well-known structural alert for toxicity.

Predicted Health Hazards

The primary health concerns stem from the reactivity of the α -chloro ketone moiety.

- Acute Toxicity & Irritation: Based on data for analogous compounds like 2-chlorocyclohexanone and 2,2,6,6-tetrachloro-cyclohexanone, this compound is predicted to be harmful if inhaled, swallowed, or in contact with skin.[\[6\]](#) The presence of the chlorine atom alpha to the carbonyl group makes the molecule a potential alkylating agent, which can lead to irritation and damage to skin, eyes, and the respiratory tract. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[\[5\]](#)[\[7\]](#)


- Lachrymatory Effects: Many α -halo ketones are lachrymators, meaning they are tear-producing agents that can cause significant eye irritation upon exposure to vapors.
- Sensitization: While no specific data exists for this compound, related molecules can cause skin sensitization with repeated contact.
- Chronic Toxicity: The toxicological properties have not been fully investigated. There is no data to classify it as a carcinogen, mutagen, or reproductive toxin. However, due to its potential as an alkylating agent, chronic exposure should be strictly avoided.

Predicted Physical Hazards

- Flammability: While a flash point is not available, the parent molecule, cyclohexanone, is a combustible liquid.^[8] Furthermore, related compounds like 2-methylcyclohexanone are classified as flammable liquids.^{[5][7]} Therefore, it is prudent to treat **2-Chloro-6-methylcyclohexanone** as a potentially combustible liquid. Vapors may be heavier than air and could travel to an ignition source.^[8]
- Reactivity and Stability: The compound is expected to be stable under normal storage conditions. However, it should be considered incompatible with strong oxidizing agents, strong bases, and strong reducing agents.^{[7][9]} Contact with bases could promote elimination or substitution reactions, while strong oxidizers could lead to a vigorous, exothermic reaction.
- Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.^[10]

Section 3: Proactive Risk Management and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

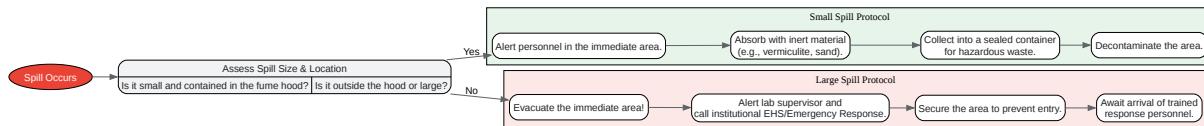
- Chemical Fume Hood: All handling of **2-Chloro-6-methylcyclohexanone**, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure to potentially harmful and lachrymatory vapors.
- Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[\[6\]](#)
- Safety Equipment: An operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[\[10\]](#)[\[11\]](#) All personnel must be trained on their proper use.

Personal Protective Equipment (PPE): The Essential Barrier

PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical.[\[12\]](#) The selection of appropriate PPE is paramount.

Protection Type	Specification	Rationale
Eye & Face	Chemical splash goggles are mandatory. [12] [13] A full-face shield should be worn over the goggles when there is a significant risk of splashing. [13] [14]	Protects against splashes and potent, irritating vapors. Standard safety glasses do not provide an adequate seal. [14]
Hand	Wear appropriate chemical-resistant gloves. Nitrile may not be sufficient. Consult the glove manufacturer's chemical resistance data for chlorinated ketones or solvents.	Protects against dermal absorption and skin irritation. The correct material is crucial as no single glove type is impervious to all chemicals.
Body	A flame-retardant lab coat is required. For larger quantities or splash-prone procedures, a chemically resistant apron over the lab coat is recommended. [13]	Protects skin and personal clothing from contamination.
Respiratory	Not required if work is conducted within a certified fume hood. For emergency situations or spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. [9]	Ensures respiratory protection in scenarios where engineering controls are compromised or unavailable.

Safe Handling and Storage Protocol


Adherence to a strict, step-by-step protocol minimizes the risk of exposure.

- Pre-Handling Preparation:
 - Review this safety guide and the available (though limited) safety information.

- Ensure the fume hood is operational and the sash is at the appropriate working height.
- Don all required PPE before approaching the chemical storage area.
- Designate a specific area within the fume hood for the procedure to contain potential spills.
- Chemical Handling:
 - Keep the container tightly closed when not in use.[5][7]
 - Avoid all personal contact, including inhalation.[6]
 - Use spark-proof tools and avoid sources of ignition such as open flames and hot surfaces. [5]
 - When transferring, ground and bond containers to prevent static discharge.
 - Do not eat, drink, or smoke in the work area.[6]
- Storage:
 - Store in the original, tightly sealed container.[6]
 - Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[5][7]
 - Segregate from incompatible materials, particularly strong oxidizing agents and bases.[7][9]

Section 4: Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

[Click to download full resolution via product page](#)

Caption: Emergency Response Workflow for a Chemical Spill.

- In Case of Skin Contact: Immediately remove all contaminated clothing.^[6] Flush the affected skin with copious amounts of soap and running water for at least 15 minutes.^{[6][11]} Seek immediate medical attention.
- In Case of Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces.^{[6][15]} Remove contact lenses if present and easy to do. Seek immediate medical attention.
- In Case of Inhalation: Move the affected person to fresh air at once.^[5] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.^[5]
- In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.^[5] Seek immediate medical attention.

Section 5: Waste Disposal

All waste containing **2-Chloro-6-methylcyclohexanone**, including empty containers, contaminated absorbent material, and reaction byproducts, must be treated as hazardous waste.^[5]

- Collect all waste in a properly labeled, sealed, and chemically compatible container.
- Empty containers may retain product residue and vapors and should be handled as hazardous.[\[5\]](#)
- Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- PubChem. **2-Chloro-6-methylcyclohexanone** | C7H11ClO | CID 11073563. [\[Link\]](#)
- Chemical Synthesis Database. **2-chloro-6-methylcyclohexanone**. [\[Link\]](#)
- SK Geocentric Co.,Ltd.
- PubChem. Cyclohexanone, 2-chloro-2-methyl- | C7H11ClO | CID 139146. [\[Link\]](#)
- Cheméo. Chemical Properties of Cyclohexanone, 2-chloro- (CAS 822-87-7). [\[Link\]](#)
- Princeton University, Environmental Health and Safety. Section 6C: Protective Equipment. [\[Link\]](#)
- Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products. [\[Link\]](#)
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [\[Link\]](#)
- LookChem.
- PubChem. 2-Chloro-6-methylcyclohexene-1-carbaldehyde | C8H11ClO | CID 13096050. [\[Link\]](#)
- New Jersey Department of Health. Hazard Summary: o-METHYLCYCLOHEXANONE. [\[Link\]](#)
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanone. [\[Link\]](#)
- Chemos GmbH & Co.KG.
- Carl ROTH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [\[guidechem.com\]](#)

- 2. 2-Chloro-6-methylcyclohexanone | C7H11ClO | CID 11073563 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Cyclohexanone, 2-chloro-2-methyl- | C7H11ClO | CID 139146 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. ark-chem.co.jp [ark-chem.co.jp]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. bvl.bund.de [bvl.bund.de]
- 14. americanchemistry.com [americanchemistry.com]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety
[researchsafety.uky.edu]
- To cite this document: BenchChem. [Hazards and safety precautions for 2-Chloro-6-methylcyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8774982#hazards-and-safety-precautions-for-2-chloro-6-methylcyclohexanone\]](https://www.benchchem.com/product/b8774982#hazards-and-safety-precautions-for-2-chloro-6-methylcyclohexanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com